molecular formula C15H11ClF2N2O2S B1450854 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride CAS No. 1274892-36-2

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride

Cat. No. B1450854
M. Wt: 356.8 g/mol
InChI Key: DWBRFPHLHWUPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride, also known as 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride or 4-DFAT, is a synthetic organic compound that has been used in various scientific research applications. It is a white to off-white crystalline solid that is soluble in water and alcohol. 4-DFAT has been used in the synthesis of various compounds and has been used in the study of biochemical and physiological effects.

Scientific Research Applications

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the effects of environmental toxins and to investigate the structure and function of proteins. 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been used to study the effects of drugs on the central nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system.

Mechanism Of Action

The mechanism of action of 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT is not fully understood. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been reported to interact with proteins involved in signal transduction, such as G-protein-coupled receptors. In addition, 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been reported to interact with proteins involved in the transport of ions across cell membranes, such as ion channels.

Biochemical And Physiological Effects

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been reported to interact with proteins involved in signal transduction, such as G-protein-coupled receptors. In addition, 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been reported to interact with proteins involved in the transport of ions across cell membranes, such as ion channels.

Advantages And Limitations For Lab Experiments

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and alcohol, making it easy to work with in the laboratory. In addition, it is relatively non-toxic and has been used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life in the body, meaning that it is not suitable for long-term studies. In addition, it is not a very potent compound, meaning that higher concentrations may be required for certain experiments.

Future Directions

There are several potential future directions for 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT. It could be used to investigate the effects of environmental toxins on the body and to study the structure and function of proteins. In addition, it could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It could also be used to study the interactions between drugs and proteins involved in signal transduction, such as G-protein-coupled receptors. Finally, it could be used to study the interactions between drugs and proteins involved in the transport of ions across cell membranes, such as ion channels.

properties

IUPAC Name

4-[2-(2,4-difluoroanilino)-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S.ClH/c16-9-2-3-11(10(17)6-9)18-15-19-12(7-22-15)8-1-4-13(20)14(21)5-8;/h1-7,20-21H,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBRFPHLHWUPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=[NH+]2)NC3=C(C=C(C=C3)F)F)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 2
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 3
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 4
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 5
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Reactant of Route 6
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.